molecular formula C12H13NO B12761557 3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl- CAS No. 104126-93-4

3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl-

Cat. No.: B12761557
CAS No.: 104126-93-4
M. Wt: 187.24 g/mol
InChI Key: UYUHZEXZBVKXGA-UHFFFAOYSA-N
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Description

3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl- is a complex organic compound belonging to the benzazepine family. Benzazepines are known for their diverse pharmacological activities, including anticonvulsant, anti-anxiety, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl- typically involves multiple steps:

    Formation of the Benzazepine Core: The initial step often involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Methano Bridge: The methano bridge is introduced via a cycloaddition reaction, where a suitable diene reacts with the benzazepine core.

    Hydrogenation: The tetrahydro structure is obtained by hydrogenating the benzazepine core under high pressure in the presence of a catalyst such as palladium on carbon.

    Methylation: The final step involves the methylation of the compound, typically using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles like halides or amines replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halides, amines, under basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them valuable in drug discovery.

Medicine

Medically, benzazepine derivatives are investigated for their anticonvulsant and anti-anxiety properties. They may serve as lead compounds for developing new therapeutic agents for neurological disorders .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methano bridge and the specific substitution pattern in 3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl- imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other benzazepine derivatives.

Properties

CAS No.

104126-93-4

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

9-methyl-9-azatricyclo[8.1.1.02,7]dodeca-2,4,6-trien-8-one

InChI

InChI=1S/C12H13NO/c1-13-9-6-8(7-9)10-4-2-3-5-11(10)12(13)14/h2-5,8-9H,6-7H2,1H3

InChI Key

UYUHZEXZBVKXGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C2)C3=CC=CC=C3C1=O

Origin of Product

United States

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